molecular formula C28H59N B14633235 n-Butyl-n-dodecyldodecan-1-amine CAS No. 52770-72-6

n-Butyl-n-dodecyldodecan-1-amine

Cat. No.: B14633235
CAS No.: 52770-72-6
M. Wt: 409.8 g/mol
InChI Key: AAYBEEVEVAWXAI-UHFFFAOYSA-N
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Description

n-Butyl-n-dodecyldodecan-1-amine (C26H55N) is a tertiary amine featuring a central nitrogen atom bonded to three distinct alkyl chains: a butyl group (C4H9) and two dodecyl groups (C12H25). This structure confers unique physicochemical properties, such as high hydrophobicity and surfactant behavior, making it relevant in applications like corrosion inhibition, phase-transfer catalysis, and antimicrobial formulations .

Properties

CAS No.

52770-72-6

Molecular Formula

C28H59N

Molecular Weight

409.8 g/mol

IUPAC Name

N-butyl-N-dodecyldodecan-1-amine

InChI

InChI=1S/C28H59N/c1-4-7-10-12-14-16-18-20-22-24-27-29(26-9-6-3)28-25-23-21-19-17-15-13-11-8-5-2/h4-28H2,1-3H3

InChI Key

AAYBEEVEVAWXAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCC)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-n-dodecyldodecan-1-amine typically involves the alkylation of dodecylamine with butyl bromide under basic conditions. The reaction can be represented as follows:

C12H25NH2 + C4H9Br → C12H25N(C4H9)H + HBr\text{C12H25NH2 + C4H9Br → C12H25N(C4H9)H + HBr} C12H25NH2 + C4H9Br → C12H25N(C4H9)H + HBr

In this reaction, dodecylamine (C12H25NH2) reacts with butyl bromide (C4H9Br) in the presence of a base such as sodium hydroxide (NaOH) to form this compound and hydrogen bromide (HBr) as a byproduct.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-n-dodecyldodecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

n-Butyl-n-dodecyldodecan-1-amine has several applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of lubricants, detergents, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of n-Butyl-n-dodecyldodecan-1-amine involves its interaction with lipid membranes due to its hydrophobic nature. It can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery and membrane protein studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl-Dimethyl-Dodecylammonium Chloride (BAC12)

BAC12 (C21H38ClN) is a quaternary ammonium compound (QAC) with a benzyl group, two methyl groups, and a dodecyl chain attached to a positively charged nitrogen atom. Key differences include:

  • Charge and Solubility: BAC12’s quaternary structure ensures permanent cationic charge, enhancing water solubility and ionic interactions. In contrast, n-butyl-n-dodecyldodecan-1-amine’s tertiary amine lacks a permanent charge, reducing solubility in polar solvents but improving miscibility with nonpolar matrices .
  • Antimicrobial Activity : BAC12 exhibits broad-spectrum antimicrobial efficacy due to its ability to disrupt microbial membranes via electrostatic interactions. Tertiary amines like this compound may require protonation (pH-dependent) to achieve similar activity, limiting their effectiveness in neutral environments .

N-{(E)-4-[(E)-(Dodecylimino)methyl]benzylidene}dodecan-1-imine

This Schiff base (C32H56N2), synthesized from dodecan-1-amine and terephthalaldehyde, shares a dodecyl chain with the target compound but diverges in functional groups and applications:

  • Structure and Stability : The Schiff base features conjugated imine bonds and a symmetric aromatic core, enabling crystallinity and thermal stability. This compound’s flexible alkyl chains promote fluidity and surface activity .
  • Applications : Schiff bases are utilized in coordination chemistry and optoelectronics, whereas this compound is tailored for surfactant or emulsifier roles due to its amphiphilic structure .

General Comparison of Alkylamines

Property This compound BAC12 N-{(E)-4-...}dodecan-1-imine
Structure Type Tertiary amine Quaternary ammonium chloride Schiff base
Molecular Weight (g/mol) 397.7 340.0 468.8
Key Functional Groups Three alkyl chains Benzyl, methyl, dodecyl Imine, aromatic core
Water Solubility Low High Very low
Primary Applications Surfactants, corrosion inhibitors Disinfectants, biocides Coordination chemistry

Research Findings and Implications

  • Antimicrobial Efficacy : QACs like BAC12 outperform tertiary amines in rapid microbial inactivation due to their charged nature . However, this compound may excel in lipid-rich environments (e.g., biofilm disruption) owing to its hydrophobicity.
  • Synthetic Flexibility : The Schiff base’s rigid structure contrasts with the conformational adaptability of this compound, highlighting trade-offs between stability and functional versatility .

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